
2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a triazole ring, making it a valuable compound in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazole derivative with an epoxide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can mimic natural substrates, allowing the compound to inhibit or activate certain enzymes and pathways. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar structure but different positional isomer.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Contains a triazole ring but attached to a benzene ring.
1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with different functional groups.
Uniqueness
2-Hydroxy-3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride is unique due to its specific triazole ring position and the presence of both hydroxyl and carboxyl groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H8ClN3O3 |
|---|---|
Poids moléculaire |
193.59 g/mol |
Nom IUPAC |
2-hydroxy-3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O3.ClH/c9-4(5(10)11)1-8-2-6-7-3-8;/h2-4,9H,1H2,(H,10,11);1H |
Clé InChI |
KUQGHQVTKYRTJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CN1CC(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


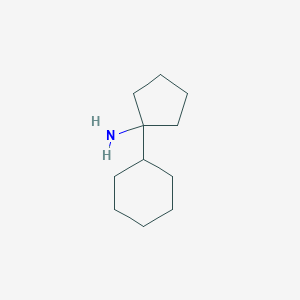
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

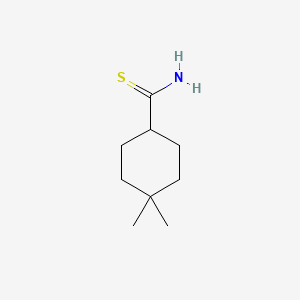
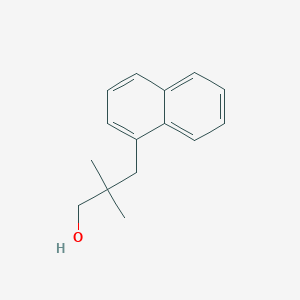

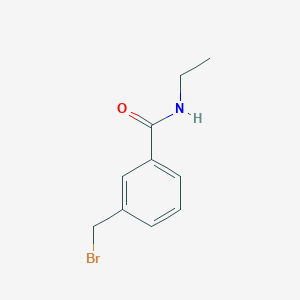
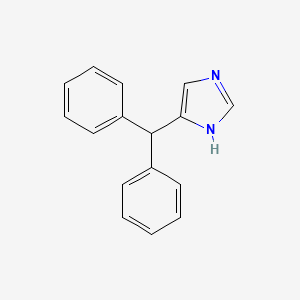
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
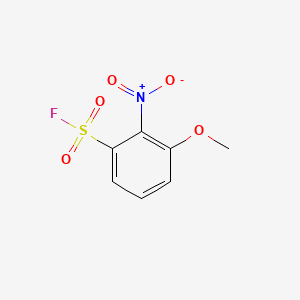
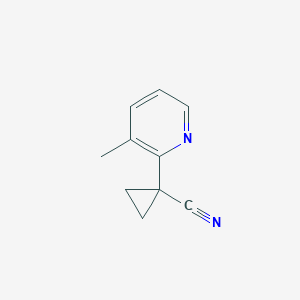


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
